

Spectroscopic Profile of 1-(Bromomethyl)-2-methoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(Bromomethyl)-2-methoxybenzene

Cat. No.: B1585010

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Introduction: **1-(Bromomethyl)-2-methoxybenzene** (also known as 2-methoxybenzyl bromide) is a vital reagent in organic synthesis, serving as a key building block for introducing the 2-methoxybenzyl moiety into a range of molecular architectures.^[1] Its utility is primarily defined by the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. The ortho-positioned methoxy group electronically influences this reactivity, stabilizing the transition state and making it an effective alkylating agent.^[1] This guide provides a consolidated overview of the available spectroscopic data for **1-(bromomethyl)-2-methoxybenzene**, outlines standard experimental protocols for data acquisition, and illustrates its core chemical reactivity.

While predicted and partial spectroscopic data are available, a complete set of experimentally verified high-resolution data for ¹³C NMR and a tabulated list of IR peaks are not readily available in public-domain literature. The data presented herein is a composite of predicted values and characteristic ranges derived from spectroscopic principles.

Data Presentation: Spectroscopic Summary

The following tables summarize the key spectroscopic data for **1-(Bromomethyl)-2-methoxybenzene** (CAS No: 52289-93-7).

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift (δ) in ppm	Multiplicity	Assignment
^1H NMR	7.27 - 7.34	Multiplet	Aromatic Protons
	6.87 - 6.95	Multiplet	
	4.58	Singlet	
	3.90	Singlet	
^{13}C NMR	~157 (predicted range)	Singlet	C-OCH ₃ (Aromatic)
	~128-130 (predicted range)	Doublet	
	~127 (predicted range)	Singlet	
	~121 (predicted range)	Doublet	
	~110 (predicted range)	Doublet	
	55-56 (predicted range)	Quartet	
	~30	Triplet	

^1H NMR data is based on prediction in CDCl_3 solvent.^[2] ^{13}C NMR data, apart from the $-\text{CH}_2\text{Br}$ signal, is based on typical chemical shift ranges for substituted anisoles.

Table 2: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)	Predicted Fragment Ion	Notes
200 / 202	$[\text{C}_8\text{H}_9\text{BrO}]^+$	Molecular Ion (M^+) peak, showing the characteristic ~1:1 isotopic pattern for Bromine ($^{79}\text{Br}/^{81}\text{Br}$).
121	$[\text{C}_8\text{H}_9\text{O}]^+$	2-methoxybenzyl cation; loss of Bromine radical.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion; a common rearrangement product for benzyl-type structures.
79 / 81	$[\text{Br}]^+$	Bromine ion.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1}) Range	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic
3000 - 2850	C-H Stretch	Aliphatic ($-\text{CH}_2-$ and $-\text{OCH}_3$)
1600 - 1450	C=C Stretch	Aromatic Ring
~1250	C-O-C Asymmetric Stretch	Aryl-alkyl ether
~1025	C-O-C Symmetric Stretch	Aryl-alkyl ether
700 - 500	C-Br Stretch	Alkyl bromide

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **1-(bromomethyl)-2-methoxybenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ^1H and ^{13}C NMR spectra.

- Sample Preparation: Weigh approximately 5-10 mg of **1-(bromomethyl)-2-methoxybenzene** into a clean, dry vial.^[3]
- Dissolution: Add 0.7 - 1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS).^[3] Agitate the vial to ensure the sample is fully dissolved.
- Transfer: Using a pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The solution depth should be approximately 4-5 cm.^[3]
- Acquisition: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
- Spectrometer Setup: Shim the magnetic field to ensure homogeneity. Set the appropriate acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay) for both ¹H and ¹³C nuclei. For ¹³C, a longer acquisition time with more scans is typically required due to the low natural abundance.
- Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference signal (0.00 ppm). Integrate the signals for ¹H NMR and identify the peak positions for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Thin Solid Film method is often preferred for solid samples.

- Sample Preparation: Place a small amount (~20-50 mg) of solid **1-(bromomethyl)-2-methoxybenzene** into a small vial. Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.
- Film Deposition: Using a pipette, place one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: Allow the solvent to fully evaporate in a fume hood. A thin, solid film of the compound will remain on the plate. The ideal film should be semi-transparent.

- **Background Spectrum:** Place the empty salt plate (or an identical clean plate) in the spectrometer's sample holder and run a background scan to record the spectrum of the salt plate and atmospheric CO₂/H₂O.
- **Sample Spectrum:** Place the salt plate with the sample film into the holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
- **Cleaning:** After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator for storage.^[2]

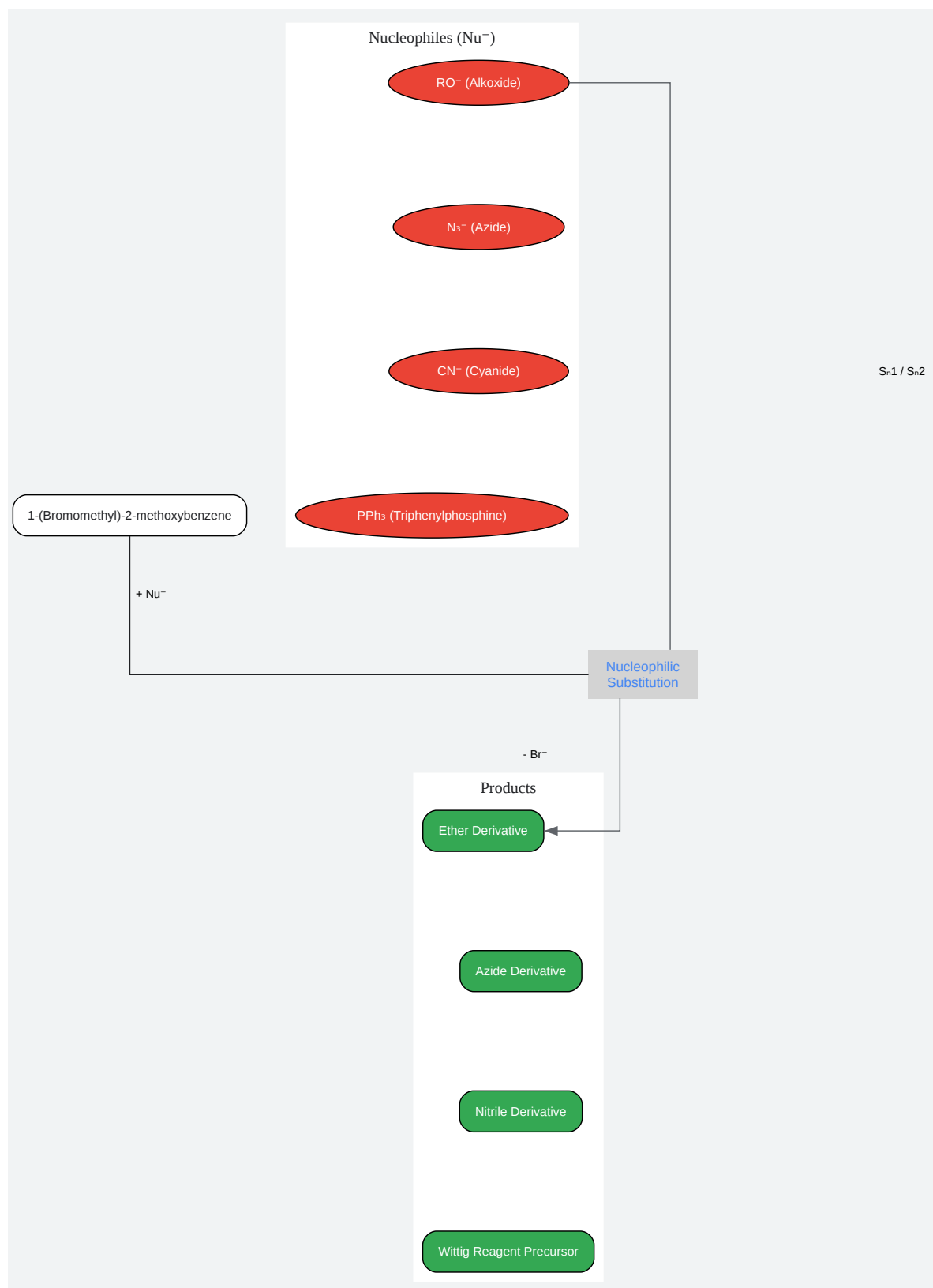
Electron Ionization Mass Spectrometry (EI-MS)

This protocol is standard for volatile, thermally stable organic compounds.

- **Sample Introduction:** Introduce a small quantity (typically 1-2 mg or less) of the sample into the instrument.^[4] For a solid, this is often done using a direct insertion probe. The sample is placed in a small capillary tube at the end of the probe.
- **Volatilization:** Insert the probe into the high-vacuum region of the ion source. The probe is gently heated (up to 400 °C if necessary) to volatilize the sample into the gas phase.^[4]
- **Ionization:** The gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing extensive, reproducible fragmentation.^[4]^[5]
- **Mass Analysis:** The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Mandatory Visualization: Reactivity Profile

1-(Bromomethyl)-2-methoxybenzene is an electrophilic reagent whose reactivity is centered on the benzylic carbon. The ortho-methoxy group enhances its reactivity towards nucleophiles by stabilizing the developing positive charge in the transition state of S_N1 -type reactions or by inductive effects in S_N2 -type reactions. The following diagram illustrates its utility in forming new carbon-carbon and carbon-heteroatom bonds via nucleophilic substitution.



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Caption: Nucleophilic substitution pathways of **1-(bromomethyl)-2-methoxybenzene**.

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